molecular formula C8H12O3 B1380666 Tetrahydrofuran-3-acrylic acid methyl ester CAS No. 1563680-03-4

Tetrahydrofuran-3-acrylic acid methyl ester

Cat. No. B1380666
M. Wt: 156.18 g/mol
InChI Key: UNDVJGZEBGHKHP-NSCUHMNNSA-N
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Description

Tetrahydrofuran-3-acrylic acid methyl ester is a chemical compound with the molecular formula C8H12O3 . Its synonyms include methyl 3-(oxolan-3-yl)prop-2-enoate and methyl (E)-3-(oxolan-3-yl)prop-2-enoate . The molecular weight of this compound is 156.18 g/mol .


Molecular Structure Analysis

The molecular structure of Tetrahydrofuran-3-acrylic acid methyl ester can be represented by the canonical SMILES notation: COC(=O)C=CC1CCOC1 . The isomeric SMILES notation is COC(=O)/C=C/C1CCOC1 .


Chemical Reactions Analysis

The direct C–H metallation of tetrahydrofuran (THF) to generate α-anionic THF is a key reaction involving this compound . Various electrophiles, including those with complex structures, were introduced to give products in high yields . Also, transmetallations to α-cuprated THF and α-borylated THF were successfully achieved and α-borylated THF was further functionalized via cross-coupling reactions .


Physical And Chemical Properties Analysis

The molecular weight of Tetrahydrofuran-3-acrylic acid methyl ester is 156.18 g/mol . It has a computed XLogP3-AA value of 0.6, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area of the compound is 35.5 Ų .

Scientific Research Applications

Separation of THF and Water Using Hydroxystearic Acid

  • Application Summary : This research focuses on the separation mechanism between THF and water using hydroxystearic acid (HSA). The study demonstrates the potential for engineering the water structure to aid in the separation of water-miscible solvents from water, which has important implications for water treatment .
  • Methods of Application : The researchers used attenuated total reflectance-Fourier transform infrared spectroscopy (ATR-FTIR) to prove that this mechanism is also responsible for THF–water separation using HSA .
  • Results : The study found that HSA separates THF from water because it preferentially H-bonds water and increases the proportion of single H-bond donors (SD) relative to double H-bond donors (DD). This change in the coordination of water molecules from DD to SD leads to phase separation between THF and water .

Synthesis of Chiral Building Blocks for Use in Drug Discovery

  • Application Summary : This research focuses on the synthesis of chiral building blocks for use in drug discovery. The most ambitious technique is to synthesise homochiral compounds from non-chiral starting materials using chiral metal catalysts and related chemistry .
  • Methods of Application : The researchers used a mixture of EDC, (S)-α-methoxy-α-trifluoro-methylphenylacetic acid, 1-hydroxybenzotriazole hydrate and diisopropylethylamine in tetrahydrofuran .
  • Results : The study presents examples of the synthesis of chiral building blocks from achiral materials utilizing asymmetric hydrogenation and asymmetric epoxidation .

Production of Acrylate Fiber

  • Application Summary : Methyl acrylate, a methyl ester of acrylic acid, is mainly produced to make acrylate fiber, which is used to weave synthetic carpets .
  • Methods of Application : The standard industrial reaction for producing methyl acrylate is esterification with methanol under acid catalysis .
  • Results : The resulting acrylate fibers are used in the production of synthetic carpets .

Biomedical Applications

  • Application Summary : Acrylates are used in many biomedical applications such as contact lenses and bone cements .
  • Methods of Application : Acrylate polymers are commonly used in dentistry and many other biomedical applications .
  • Results : These materials have been successfully used in various medical devices and treatments .

Synthesis of Novel 3-(2-furyl)acrylic Acids

  • Application Summary : This research focuses on the synthesis of novel 3-(2-furyl)acrylic acids, which contain acid-sensitive functional groups on the furan ring .
  • Methods of Application : The 3-(2-furyl)acrylic acids were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction .
  • Results : The olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .

Use of 2-Methyltetrahydrofuran in Organometallic Chemistry

  • Application Summary : This research focuses on the use of 2-methyltetrahydrofuran in organometallic chemistry .
  • Methods of Application : The study involves various organometallic transformations ranging from carbanions to radical and transition metal-catalyzed processes .
  • Results : The study found that 2-methyltetrahydrofuran is a useful alternative to the classical tetrahydrofuran, especially in reactions involving sensitive species including asymmetric transformations .

Safety And Hazards

The safety data sheet for a similar compound, methyltetrahydrofuran, indicates that it is highly flammable and harmful if swallowed . It causes skin irritation and serious eye damage . It may cause respiratory irritation and is suspected of causing cancer .

Future Directions

The direct C–H metallation of tetrahydrofuran (THF) to generate α-anionic THF is a promising method for the functionalization of THF . The development of a reaction for the direct metallation of THF using a strong base, as well as precise control of the temperature and reaction time in a microfluidic system, represents a significant advancement in this field . Future research may focus on optimizing these conditions and exploring the potential applications of the resulting products .

properties

IUPAC Name

methyl (E)-3-(oxolan-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-10-8(9)3-2-7-4-5-11-6-7/h2-3,7H,4-6H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDVJGZEBGHKHP-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-3-acrylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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